N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide
CAS No.: 2549026-90-4
Cat. No.: VC11836987
Molecular Formula: C18H23NO3S2
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549026-90-4 |
|---|---|
| Molecular Formula | C18H23NO3S2 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H23NO3S2/c1-12-9-14(3)17(10-13(12)2)24(21,22)19-11-18(20)7-4-5-16-15(18)6-8-23-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3 |
| Standard InChI Key | COGGLYNQWOZPEI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)C |
Introduction
Structural Features
The compound features a benzothiophene ring system, which includes sulfur, and a sulfonamide group. These structural elements are known to contribute to the chemical reactivity and potential biological activity of similar compounds. The presence of a hydroxyl group and the trimethyl substitution on the benzene ring of the sulfonamide moiety may influence its solubility, stability, and interaction with biological targets.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic synthesis techniques. These may include reactions such as nucleophilic substitution, condensation reactions, or coupling reactions, depending on the starting materials and desired functional groups. For instance, the synthesis might start with the preparation of the benzothiophene core, followed by the introduction of the sulfonamide group.
Biological Activity
Compounds with sulfonamide and benzothiophene moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action typically involves interaction with specific biological targets, such as enzymes or receptors, which can modulate cellular processes.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide
This compound, similar in structure, shows potential in medicinal chemistry due to its diverse biological activities, including anti-inflammatory or antiparasitic effects.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
These compounds have demonstrated promising antimicrobial and anticancer activities. Their biological efficacy is attributed to their ability to interact with specific receptors, as confirmed by molecular docking studies .
Sulfonamide Derivatives
Sulfonamides are known for their antibacterial properties and enzyme inhibition capabilities. They have been extensively studied for their structural diversity and biological significance .
Potential Applications
Given the structural complexity and functional groups present, N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide could have potential applications in:
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Pharmaceuticals: As a candidate for drug development due to its potential biological activities.
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Biological Research: For studying interactions with biological targets and understanding mechanisms of action.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features | Potential Applications |
|---|---|---|---|
| N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide | Not specified | Benzothiophene and oxazole moieties | Medicinal chemistry, anti-inflammatory |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Not specified | Thiazole and bromophenyl groups | Antimicrobial, anticancer |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | C20H18N2O3S | Sulfonamide and benzamide groups | Antibacterial, enzyme inhibition |
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